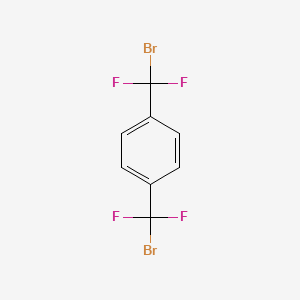

1,4-Bis(bromodifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-bis[bromo(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNDZUPLJHHVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448218 | |

| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-12-7 | |

| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 1,4-Bis(bromodifluoromethyl)benzene?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 1,4-Bis(bromodifluoromethyl)benzene (CAS No. 651-12-7). The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₈H₄Br₂F₄. It is a liquid at room temperature.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₄Br₂F₄ | [3] |

| Molecular Weight | 335.92 g/mol | [3] |

| CAS Number | 651-12-7 | [3] |

| Appearance | Liquid | [2] |

| Boiling Point | 102-107 °C (at 25 Torr) | [2] |

| 235.492 °C (at 760 mmHg) | [1] | |

| Density | 1.953 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [1][2] |

| Refractive Index | 1.4965-1.4971 (at 589.3 nm, 24 °C) | [2] |

| Flash Point | 96.2 ± 25.9 °C | [1][2] |

| Solubility | No specific data available. Expected to be soluble in common organic solvents. | [1] |

Synthesis and Reactivity

Synthesis

A logical workflow for such a synthesis and purification process is illustrated in the diagram below.

Caption: General Synthesis and Purification Workflow.

Reactivity and Stability

This compound is stable under recommended storage conditions.[1] However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] The presence of electron-withdrawing difluoromethyl groups on the benzene ring can influence its reactivity in nucleophilic aromatic substitution reactions.[5][6] The bromine atoms on the difluoromethyl groups are expected to be susceptible to nucleophilic displacement.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will be more complex due to carbon-fluorine coupling. One would expect to see a signal for the aromatic carbons attached to the bromodifluoromethyl groups, a signal for the other aromatic carbons, and a signal for the bromodifluoromethyl carbons. Each of these signals would likely appear as a multiplet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would provide valuable information about the difluoromethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching (around 3030 cm⁻¹)

-

Aromatic C=C stretching (in the 1450-1600 cm⁻¹ region)

-

C-F stretching (in the 1000-1400 cm⁻¹ region)

-

C-Br stretching (typically below 800 cm⁻¹) The substitution pattern on the benzene ring can often be determined by analyzing the out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region.[7]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (335.92 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for M, M+2, and M+4) would be expected for the molecular ion and any bromine-containing fragments.

Experimental Protocols

Representative Synthesis of a Halogenated Benzene Derivative

The following is a representative procedure for the synthesis of bromo-3,5-bis(trifluoromethyl)benzene, which illustrates the general techniques that could be applied to the synthesis of related compounds.[8]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, cool glacial acetic acid to 15 °C.

-

Addition of Acid: Add concentrated sulfuric acid in one portion. The temperature will rise due to the exothermic heat of solution. Cool the mixture to 25 °C.

-

Addition of Starting Material: Add 1,3-bis(trifluoromethyl)benzene to the rapidly stirring acid mixture.

-

Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin in portions over a few minutes. An exothermic reaction will occur. Maintain the reaction temperature at approximately 45 °C for several hours.

-

Work-up: Cool the reaction mixture and pour it slowly into cold water. Stir vigorously for 10 minutes.

-

Extraction and Washing: Separate the lower organic layer and wash it with 5 N NaOH.

-

Isolation: The resulting clear, colorless organic layer is the product.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid organic compound can be determined using a small amount of the substance with a Thiele tube.[9][10][11]

-

Sample Preparation: Place a few milliliters of the liquid into a small test tube.

-

Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Apparatus Setup: Attach the test tube to a thermometer.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Remove the heat source when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Safety and Handling

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][12] Work should be conducted in a well-ventilated area or a fume hood.[4]

Hazard Statements: [12]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [12]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications in Research and Development

Halogenated benzenes, particularly those containing fluorine, are important building blocks in medicinal chemistry and materials science.[13] The trifluoromethyl and related groups can significantly alter the electronic properties, lipophilicity, and metabolic stability of molecules, making them valuable for the design of new drugs and functional materials. This compound can serve as a precursor for further chemical modifications, introducing the difluoromethylphenylene moiety into larger molecular structures.

The logical relationship for the utility of such a compound in drug development is outlined below.

Caption: Role in Drug Development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 651-12-7 [m.chemicalbook.com]

- 3. This compound | 651-12-7 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 651-12-7 Name: this compound [xixisys.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Bis(bromodifluoromethyl)benzene (CAS: 651-12-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(bromodifluoromethyl)benzene, a fluorinated aromatic compound with significant potential as a versatile building block in organic synthesis, materials science, and drug discovery. The introduction of two bromodifluoromethyl groups onto a central benzene ring imparts unique chemical properties, making it a valuable precursor for the synthesis of novel polymers, agrochemicals, and pharmaceutical candidates. This document details its physicochemical properties, outlines a proposed synthetic route based on established chemical principles, and explores its potential applications, with a focus on its utility for researchers in the chemical and life sciences.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 651-12-7 | [1][2] |

| Molecular Formula | C₈H₄Br₂F₄ | [1][2] |

| Molecular Weight | 335.92 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | α,α'-Dibromo-α,α,α',α'-tetrafluoro-p-xylene | [3] |

| Appearance | White to light yellow crystalline powder (inferred) | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. | General knowledge of similar compounds |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis for this compound is not widely reported in the chemical literature. However, a plausible and efficient synthetic route can be proposed based on the well-established principles of free-radical bromination of benzylic C-H bonds. The logical precursor for this transformation is 1,4-bis(difluoromethyl)benzene.

Proposed Synthesis of 1,4-bis(difluoromethyl)benzene

The synthesis of the precursor, 1,4-bis(difluoromethyl)benzene, can be achieved through a two-step process starting from terephthalaldehyde.

Experimental Protocol:

-

Fluorination of Terephthalaldehyde: Terephthalaldehyde is reacted with sulfur tetrafluoride (SF₄) to convert the aldehyde functional groups into difluoromethyl groups. This reaction typically requires elevated temperatures and pressures and should be conducted in a suitable pressure vessel (autoclave) with appropriate safety precautions.

-

Purification: The resulting 1,4-bis(difluoromethyl)benzene is then purified, typically by distillation, to yield the desired precursor.

Proposed Synthesis of this compound via Free-Radical Bromination

The benzylic C-H bonds in 1,4-bis(difluoromethyl)benzene are activated towards free-radical halogenation. The following protocol describes a potential method for the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(difluoromethyl)benzene in a suitable inert solvent such as carbon tetrachloride (CCl₄) or (trifluoromethyl)benzene.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Initiation: The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the free-radical chain reaction.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

References

- 1. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescen ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05420A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Synthesis of 1,4-Bis(bromodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthesis pathways for 1,4-Bis(bromodifluoromethyl)benzene, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthesis routes in published literature, this document outlines a robust, two-step synthetic approach starting from the readily available precursor, p-xylene. The proposed pathway is grounded in well-established chemical transformations.

Proposed Synthesis Pathway Overview

The most direct and feasible synthesis of this compound involves a two-step process:

-

Step 1: Radical Bromination of p-Xylene. This initial step involves the exhaustive benzylic bromination of p-xylene to yield the intermediate, 1,4-Bis(dibromomethyl)benzene.

-

Step 2: Halogen Exchange Fluorination. The second step is a proposed halogen exchange (HALEX) reaction to convert the dibromomethyl groups of the intermediate into the target bromodifluoromethyl groups.

The overall synthetic scheme is presented below:

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key steps in the synthesis.

Step 1: Synthesis of 1,4-Bis(dibromomethyl)benzene

This protocol is adapted from a well-established procedure for the radical bromination of p-xylene.

Experimental Workflow:

Methodology:

A solution of 0.2 moles of p-xylene in a five-fold volume of dry carbon tetrachloride is charged into a two-necked flask equipped with a reflux condenser and a dropping funnel.[1] The flask is heated to reflux, and the reaction mixture is irradiated with a 500-watt photolamp.[1] A total of 0.82 moles of elemental bromine (dried by shaking with concentrated sulfuric acid) is added dropwise. The rate of addition should be controlled to ensure the bromine color in the refluxing solvent remains minimal. The reaction is typically complete within 2-10 hours.[1] Upon completion, the irradiation is stopped, and the mixture is cooled. The solution is then washed successively with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water. After drying with magnesium sulfate, the carbon tetrachloride is removed under vacuum. The resulting crude product is purified by crystallization from chloroform.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Xylene | [1] |

| Key Reagents | Bromine, Carbon Tetrachloride | [1] |

| Product | 1,4-Bis(dibromomethyl)benzene | [1] |

| Yield | 50% | [1] |

| Melting Point | 170 °C | [1] |

Step 2 (Proposed): Synthesis of this compound

The conversion of the tetrabromide intermediate to the target compound is not explicitly described in the literature. The following protocol is a proposed method based on the principles of the Swarts reaction, a well-known halogen exchange fluorination method. This reaction typically employs antimony trifluoride (SbF₃) and a bromine source to facilitate the exchange of bromine for fluorine while maintaining one bromine atom on the benzylic carbon.

Proposed Experimental Workflow:

References

Molecular structure and formula of 1,4-Bis(bromodifluoromethyl)benzene.

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 1,4-Bis(bromodifluoromethyl)benzene, a fluorinated aromatic compound of interest to researchers in materials science and pharmaceutical development. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established information with predicted data based on analogous compounds and spectroscopic principles.

Molecular Structure and Formula

This compound, also known by its IUPAC name α,α'-Dibromo-α,α,α',α'-tetrafluoro-p-xylene, is a halogenated derivative of p-xylene. Its chemical structure consists of a central benzene ring substituted at the para positions with two bromodifluoromethyl groups.

Molecular Formula: C₈H₄Br₂F₄[1]

Molecular Weight: 335.92 g/mol [1]

CAS Number: 651-12-7[1]

SMILES: C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br

The presence of both bromine and fluorine atoms on the benzylic carbons imparts unique chemical properties to the molecule, making it a potential building block in organic synthesis.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Quantitative Data (Predicted)

| Property | Value | Notes |

| Molecular Formula | C₈H₄Br₂F₄ | Confirmed from multiple sources.[1] |

| Molecular Weight | 335.92 g/mol | Calculated based on the molecular formula.[1] |

| Appearance | Predicted to be a white to light yellow solid | Based on the appearance of similar compounds like 1,4-bis(bromomethyl)benzene. |

| Boiling Point | Not available | Expected to be higher than related, non-brominated analogs due to increased molecular weight and intermolecular forces. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |

| ¹H NMR (Predicted) | ~7.5-7.8 ppm (singlet, 4H) | Aromatic protons are expected to be deshielded by the electron-withdrawing CF₂Br groups. A single peak is expected due to the symmetry of the molecule. |

| ¹³C NMR (Predicted) | Aromatic: ~125-140 ppm, CF₂Br: ~110-125 ppm (triplet) | Four signals expected for the aromatic carbons due to symmetry. The CF₂Br carbon signal will be split into a triplet by the two fluorine atoms. |

| ¹⁹F NMR (Predicted) | ~ -50 to -70 ppm (singlet) | The chemical shift is in the typical range for Ar-CF₂Br groups. A single peak is expected as the two CF₂Br groups are chemically equivalent. |

Experimental Protocols

Proposed Synthesis: Free-Radical Bromination of 1,4-Bis(difluoromethyl)benzene

A plausible and direct route to this compound is the free-radical bromination of 1,4-bis(difluoromethyl)benzene. This method is analogous to the well-established benzylic bromination of alkylbenzenes.

Reaction Scheme:

C₆H₄(CHF₂)₂ + 2 Br₂ --(light/heat)--> C₆H₄(CBrF₂)₂ + 2 HBr

Materials:

-

1,4-Bis(difluoromethyl)benzene

-

N-Bromosuccinimide (NBS) or liquid bromine (Br₂)

-

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

An inert solvent, such as carbon tetrachloride (CCl₄) or cyclohexane

-

A light source (e.g., a sunlamp) if using photochemical initiation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(difluoromethyl)benzene in the chosen inert solvent.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux. For photochemical initiation, irradiate the flask with a suitable light source.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

If NBS was used, filter off the succinimide byproduct.

-

Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Safety Precautions: Bromine and carbon tetrachloride are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Characterization Methods

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the substitution pattern on the aromatic ring. A single peak in the aromatic region would indicate the desired 1,4-disubstitution.

-

¹³C NMR: To identify the number of unique carbon environments. The characteristic triplet for the CF₂Br carbon would be a key indicator of successful synthesis.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atoms. A single peak would confirm the symmetrical nature of the product.

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight and isotopic distribution pattern characteristic of a dibrominated compound. The fragmentation pattern would likely show the loss of bromine and CF₂Br radicals.

-

-

Infrared (IR) Spectroscopy:

-

To identify characteristic functional group vibrations, including C-F and C-Br bonds.

-

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the proposed synthesis and characterization.

References

Determining the Molecular Weight of 1,4-Bis(bromodifluoromethyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the determination of the molecular weight of 1,4-Bis(bromodifluoromethyl)benzene, a compound of interest to researchers and professionals in the fields of materials science and drug development. This document outlines the theoretical calculation of its molecular weight, presents a detailed experimental protocol for its verification using mass spectrometry, and summarizes the relevant data in a clear, tabular format.

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₈H₄Br₂F₄.

To calculate the theoretical molecular weight, the number of atoms of each element is multiplied by its standard atomic weight, and the results are summed. The standard atomic weights used are:

The calculation is as follows:

(8 x 12.011) + (4 x 1.008) + (2 x 79.904) + (4 x 18.998) = 96.088 + 4.032 + 159.808 + 75.992 = 335.920 amu

This calculated molecular weight is consistent with values found in chemical databases.[14][15]

Tabulated Molecular Weight Data

For clarity and ease of comparison, the atomic and molecular weight data are presented in the table below.

| Element/Compound | Chemical Formula | Number of Atoms | Standard Atomic Weight (amu) | Subtotal (amu) | Total Molecular Weight (amu) |

| Carbon | C | 8 | 12.011 | 96.088 | |

| Hydrogen | H | 4 | 1.008 | 4.032 | |

| Bromine | Br | 2 | 79.904 | 159.808 | |

| Fluorine | F | 4 | 18.998 | 75.992 | |

| This compound | C₈H₄Br₂F₄ | 335.920 |

Experimental Protocol: Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for the experimental determination of the molecular weight of a compound.

Objective: To experimentally verify the molecular weight of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is required.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum is identified to determine the experimental molecular weight. The high-resolution capabilities of the instrument allow for the determination of the accurate mass, confirming the elemental composition.

Workflow for Molecular Weight Determination

The logical process for determining the molecular weight of a chemical compound is illustrated in the following diagram.

References

- 1. Atomic/Molar mass [westfield.ma.edu]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. byjus.com [byjus.com]

- 14. cenmed.com [cenmed.com]

- 15. This compound | 651-12-7 [m.chemicalbook.com]

Technical Guide: Physical Characteristics of 1,4-Bis(bromodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bromodifluoromethyl)benzene is a halogenated aromatic compound with potential applications in various fields, including pharmaceutical and materials science. A thorough understanding of its physical characteristics is essential for its effective use in research and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, presented in a clear and accessible format.

Core Physical Properties

| Property | Value | Units | Notes |

| Molecular Formula | C₈H₄Br₂F₄ | ||

| Molecular Weight | 335.92[1][2] | g/mol | |

| Physical Form | Liquid[1] | At room temperature | |

| Boiling Point | 102-107[1] | °C | at 25 Torr |

| 235.492[3] | °C | at 760 mmHg | |

| Density | 1.953 ± 0.06[1] | g/cm³ | at 20 °C |

| 1.954[3] | g/cm³ | ||

| Refractive Index | 1.4965-1.4971[1] | at 24 °C (589.3 nm) | |

| Flash Point | 96.2 ± 25.9[1] | °C | |

| 96.223[3] | °C | ||

| Solubility | No data available | ||

| Melting Point | No data available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for determining the key physical characteristics of liquid organic compounds are well-established. Below are general procedures that would be applicable.

Boiling Point Determination (Micro-reflux method)

The boiling point of a liquid can be determined using a micro-reflux apparatus.

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed in a small test tube.

-

Apparatus Setup: A thermometer is positioned in the test tube with the bulb suspended above the liquid surface. The test tube is then gently heated in a heating block.

-

Measurement: The temperature is recorded when the vapor of the boiling liquid condenses on the thermometer bulb, creating a state of reflux. This stable temperature is the boiling point.

Density Measurement (Gravimetric Method)

The density of a liquid can be determined by accurately measuring the mass of a known volume.

-

Volume Measurement: A precise volume of this compound is measured using a calibrated volumetric flask or pycnometer.

-

Mass Measurement: The mass of the measured volume is determined using an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.

-

Calibration: The Abbe refractometer is first calibrated using a standard substance with a known refractive index, typically distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Solubility Determination (General Procedure)

A general procedure to determine the solubility of a compound in a specific solvent involves the following steps:

-

Saturation: A known volume of the solvent is saturated with this compound by adding an excess of the compound and stirring the mixture at a constant temperature until equilibrium is reached.

-

Separation: The undissolved solute is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then measured. The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Logical Relationships

The physical properties of a molecule like this compound are intrinsically linked to its chemical structure. The following diagram illustrates this relationship.

Caption: Relationship between chemical structure and physical properties.

References

An In-depth Technical Guide to the Solubility and Stability of 1,4-Bis(bromodifluoromethyl)benzene

Disclaimer: Publicly available literature does not contain specific quantitative solubility and stability data for 1,4-Bis(bromodifluoromethyl)benzene. This guide synthesizes information from structurally analogous compounds and general chemical principles to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis, materials science, and pharmaceutical development. Its utility is intrinsically linked to its physicochemical properties, particularly its solubility in common solvents and its stability under various conditions. This document provides a detailed examination of these characteristics, drawing upon data from related brominated and fluorinated aromatic compounds to infer its likely behavior.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 651-12-7 | N/A |

| Molecular Formula | C₈H₄Br₂F₄ | N/A |

| Molecular Weight | 335.92 g/mol | N/A |

| Boiling Point | 102-107 °C (at 25 Torr) | N/A |

| Density | 1.953 g/cm³ | N/A |

Solubility Profile

While specific quantitative solubility data for this compound is not available, its solubility can be predicted based on the principle of "like dissolves like." The presence of a nonpolar benzene ring and halogen atoms suggests poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.

Based on the behavior of analogous compounds such as bromobenzene and fluorinated benzenes, the expected solubility of this compound in a range of common solvents is summarized in Table 2. Bromobenzene, for instance, is insoluble in water but miscible with ethanol, diethyl ether, and acetone[1][2][3][4]. Similarly, 1,2-bis(trifluoromethyl)benzene is soluble in nonpolar organic solvents like benzene and toluene but has very low solubility in water[5].

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The hydrophobic nature of the benzene ring and the halogen substituents prevent favorable interactions with polar water molecules[1]. |

| Methanol | High | Sparingly Soluble | May exhibit some solubility due to dipole-dipole interactions, but the large nonpolar region will limit miscibility. |

| Ethanol | High | Soluble | Similar to methanol, but the increased alkyl chain length enhances miscibility with nonpolar compounds[1]. |

| Acetone | Medium | Soluble | Aprotic polar solvent capable of dissolving a wide range of organic compounds[1]. |

| Dichloromethane | Medium | Soluble | A common solvent for nonpolar and moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Medium | Soluble | A versatile solvent with good solvating power for a variety of organic molecules. |

| Toluene | Low | Very Soluble | A nonpolar aromatic solvent that will readily dissolve the nonpolar solute[5]. |

| Hexane | Low | Soluble | A nonpolar aliphatic solvent that should effectively solvate the nonpolar regions of the molecule. |

Stability Profile

The stability of this compound is influenced by the strong carbon-fluorine bonds and the reactive benzylic-like carbon-bromine bonds.

4.1 Thermal and Chemical Stability

The incorporation of fluorine atoms into aromatic hydrocarbons is known to enhance thermal and chemical stability due to the high bond dissociation energy of the C-F bond, which is the strongest single bond in organic chemistry[6]. This suggests that the fluorinated components of this compound contribute to its overall robustness. Fluorinated aromatic compounds often exhibit higher decomposition temperatures compared to their non-fluorinated counterparts[6].

4.2 Reactivity and Degradation Pathways

Despite the stability conferred by the C-F bonds, the C-Br bonds in the bromodifluoromethyl groups are analogous to benzylic bromides, which are known to be reactive[7][8][9][10][11]. These sites are susceptible to nucleophilic substitution and radical reactions.

Potential degradation pathways include:

-

Hydrolysis: In the presence of water or other nucleophiles, the C-Br bond can undergo hydrolysis to form the corresponding alcohol. This reaction may be slow under neutral conditions but can be accelerated by heat or the presence of acids or bases.

-

Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles. This reactivity is a key aspect of the synthetic utility of benzylic halides[9][10].

-

Radical Reactions: The benzylic-like C-H bonds on the benzene ring are not present in this molecule. However, the C-Br bond can undergo homolytic cleavage under UV light or in the presence of radical initiators, leading to the formation of a benzylic-type radical. This radical is stabilized by resonance with the aromatic ring, making this a favorable process[7][8][10][11].

The logical relationship for assessing the stability of this compound is depicted in the following diagram:

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

5.1 Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of a solid organic compound in a given solvent[12].

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, toluene)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to settle, and then carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Dilute the saturated solution with a known volume of the solvent.

-

Analyze the concentration of the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility of this compound in the solvent at the specified temperature.

The experimental workflow for solubility determination is illustrated below:

5.2 Protocol for Accelerated Stability Testing

Accelerated stability testing is used to predict the long-term stability of a substance by subjecting it to elevated stress conditions, such as high temperature and humidity[13][14][15][16][17].

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Appropriate sample containers (e.g., amber glass vials)

-

Analytical instrument for purity and degradation product analysis (e.g., HPLC, GC-MS)

Procedure:

-

Place accurately weighed samples of this compound into the sample containers.

-

Store the samples in stability chambers at various accelerated conditions (e.g., 40°C/75% RH, 50°C/75% RH, 60°C/75% RH).

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each condition.

-

Analyze the samples for purity and the presence of degradation products using a validated analytical method.

-

Plot the degradation rate versus time for each condition.

-

Use the Arrhenius equation to extrapolate the data to predict the long-term stability and shelf-life under normal storage conditions.

The following diagram illustrates the workflow for accelerated stability testing:

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability can be formulated by examining analogous compounds and applying fundamental chemical principles. It is predicted to be soluble in nonpolar organic solvents and insoluble in water. The molecule's stability is characterized by a robust fluorinated aromatic core and reactive benzylic-like bromide groups. For definitive quantitative data, the experimental protocols outlined in this guide should be followed. This information is critical for the effective use of this compound in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. webqc.org [webqc.org]

- 4. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 15. epa.gov [epa.gov]

- 16. www3.paho.org [www3.paho.org]

- 17. japsonline.com [japsonline.com]

The Genesis of a Fluorinated Building Block: A Technical Guide to 1,4-Bis(bromodifluoromethyl)benzene

For Immediate Release

A comprehensive technical guide detailing the historical discovery, synthesis, and development of 1,4-Bis(bromodifluoromethyl)benzene, a significant fluorinated building block for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's properties, synthesis protocols, and its emerging role in specialized chemical applications.

Introduction

This compound, with the chemical formula C₈H₄Br₂F₄, is a halogenated aromatic compound that has garnered interest as a versatile intermediate in organic synthesis. Its unique structure, featuring two bromodifluoromethyl groups on a central benzene ring, offers reactive sites for the introduction of difluoromethyl moieties, which are of growing importance in medicinal chemistry and materials science. The difluoromethyl group is recognized as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.

Historical Discovery and Development

The precise historical first synthesis of this compound is not definitively documented in readily available literature. However, its preparation is rooted in the broader development of methods for the synthesis of fluorinated organic compounds. The key transformation for its synthesis is the free-radical bromination of the benzylic C-H bonds of 1,4-bis(difluoromethyl)benzene. This type of reaction, often employing N-Bromosuccinimide (NBS) under photolytic or thermal initiation, is a well-established method for the halogenation of activated C-H bonds.

The development of this compound is closely linked to the demand for specialized fluorinated building blocks. Its utility as a precursor in the synthesis of advanced materials, such as fluorinated paracyclophanes, has been a significant driver for its preparation and characterization.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₄Br₂F₄ |

| Molecular Weight | 335.92 g/mol |

| CAS Number | 651-12-7 |

| Boiling Point | 102–107 °C at 25 Torr[1] |

| Appearance | Not specified in available literature |

| Purity (typical) | ≥95% - 99% (as offered by commercial suppliers) |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Mass Spectrometry) are not extensively reported in the currently available public literature and would typically be determined by researchers upon synthesis or acquisition.

Key Experimental Protocols

The synthesis of this compound is most commonly achieved through the photobromination of 1,4-bis(difluoromethyl)benzene. The following protocol is based on established procedures for benzylic bromination.

Synthesis of this compound from 1,4-Bis(difluoromethyl)benzene

Reaction Scheme:

Figure 1: Synthetic route to this compound.

Materials:

-

1,4-Bis(difluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) (Caution: Toxic)

-

A suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer

-

A UV lamp or other light source for initiation

Procedure:

-

In a suitable reaction flask, dissolve 1,4-bis(difluoromethyl)benzene in carbon tetrachloride.

-

Add N-Bromosuccinimide (2.3 equivalents) to the solution.

-

Heat the mixture to reflux.

-

Irradiate the reaction mixture with a UV lamp to initiate the radical chain reaction.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC, TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Expected Outcome:

This procedure has been reported to yield this compound in 78% yield with a boiling point of 102–107 °C at 25 Torr.[1]

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of materials science.

Precursor to Fluorinated Paracyclophanes

One of the notable applications of this compound is its use as a precursor for the synthesis of octafluoro[1][1]paracyclophane and its derivatives. These paracyclophanes are valuable monomers for the production of high-performance polymers with applications in electronics and coatings. The synthesis involves a dehalogenative cyclocoupling reaction.

Figure 2: Role in the synthesis of octafluoro[1][1]paracyclophane.

Potential in Drug Development

While direct applications in the synthesis of specific commercial drugs are not widely documented, the introduction of the difluoromethyl group is a significant strategy in modern drug design. The -CF₂H group can act as a lipophilic hydrogen bond donor and a bioisosteric mimic of hydroxyl or thiol groups, potentially improving a drug candidate's pharmacokinetic and pharmacodynamic properties. This compound provides a scaffold for the synthesis of novel drug-like molecules containing two difluoromethyl groups, which can be further functionalized. The development of synthetic routes utilizing this building block could lead to new classes of therapeutic agents.

Conclusion

This compound is a valuable fluorinated building block with established applications in materials science and potential for future use in drug discovery. The synthesis via photobromination of 1,4-bis(difluoromethyl)benzene is a reliable method for its preparation. As the demand for advanced fluorinated materials and novel drug candidates continues to grow, the importance of versatile intermediates like this compound is expected to increase, encouraging further research into its synthesis and applications.

References

Spectroscopic data analysis of 1,4-Bis(bromodifluoromethyl)benzene (NMR, IR, MS).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-Bis(bromodifluoromethyl)benzene. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₈H₄Br₂F₄. Its molecular weight is 335.92 g/mol .[1] The presence of two bromodifluoromethyl groups on a central benzene ring dictates its unique spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The symmetry of the molecule simplifies its NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show a single signal for the four aromatic protons due to the symmetrical 1,4-disubstitution pattern.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7-7.9 | Singlet | 4H | Aromatic C-H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will exhibit signals for the aromatic carbons and the carbon of the bromodifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity (Coupling with F) | Assignment |

| ~135 | Triplet | C-CF₂Br |

| ~128 | Singlet | Aromatic C-H |

| ~120 (quartet) | Quartet | Aromatic C-CF₂Br |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to display a single resonance for the four equivalent fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | -CF₂Br |

NMR Experimental Protocol

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer. Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Data Acquisition:

-

¹H NMR: Standard pulse sequence, spectral width of 10-12 ppm, relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled pulse sequence, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

¹⁹F NMR: Standard pulse sequence, spectral width of -250 to 0 ppm. Data Processing: Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 1600, 1485 | Medium-Strong | Aromatic C=C Stretch |

| 1200-1000 | Strong | C-F Stretch |

| 850-800 | Strong | para-disubstituted C-H out-of-plane bend |

| 700-600 | Medium | C-Br Stretch |

Source: Inferred from general IR correlation tables and data for similar compounds.[2][3][4][5]

IR Experimental Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer. Sample Preparation:

-

KBr Pellet: 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin pellet.

-

Thin Film: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane) and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound. Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

| m/z | Relative Abundance | Assignment |

| 334, 336, 338 | ~1:2:1 | [M]⁺ (Molecular Ion) |

| 255, 257 | [M - Br]⁺ | |

| 176 | [M - 2Br]⁺ | |

| 127 | [C₇H₄F₂]⁺ |

Source: Predicted based on isotopic abundances and common fragmentation pathways for halogenated aromatic compounds.

MS Experimental Protocol

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source. Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS). Ionization: Electron ionization (EI) at 70 eV. Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Structure-Spectra Correlation

The following diagram illustrates the correlation between the molecular structure and the expected spectroscopic signals.

Caption: Correlation of the molecular structure with key spectroscopic signals.

References

The Untapped Potential of 1,4-Bis(bromodifluoromethyl)benzene: A Technical Guide to Emerging Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bromodifluoromethyl)benzene is a unique fluorinated aromatic compound that holds significant promise as a versatile building block in the synthesis of advanced organic materials. Its distinct structure, featuring two reactive bromodifluoromethyl groups on a central benzene ring, opens avenues for the development of novel polymers and liquid crystals with tailored electronic and physical properties. The presence of fluorine imparts desirable characteristics such as thermal stability, chemical resistance, and specific electronic effects, making it a compound of interest for materials science and medicinal chemistry. This technical guide provides an in-depth exploration of the emerging research areas utilizing this compound, complete with physicochemical data, detailed experimental protocols for key synthetic transformations, and visualizations of relevant chemical pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and executing synthetic protocols involving this compound.

| Property | Value | Reference |

| CAS Number | 651-12-7 | [1] |

| Molecular Formula | C₈H₄Br₂F₄ | [1] |

| Molecular Weight | 335.92 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 102-107 °C (25 Torr) | [1] |

| Density | 1.953 ± 0.06 g/cm³ (20 °C) | [1] |

| Refractive Index | 1.4965-1.4971 (589.3 nm, 24 °C) | [1] |

| Purity (typical) | ≥99% | [2] |

Table 1: Physicochemical Properties of this compound

Emerging Research Area 1: Synthesis of Fluorinated Poly(p-phenylene vinylene) (PPV) Derivatives

The development of novel conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, is a rapidly growing field. Poly(p-phenylene vinylene) (PPV) and its derivatives are a prominent class of such polymers. The incorporation of fluorine atoms into the polymer backbone can significantly enhance properties like electron affinity, photostability, and solubility. This compound serves as a promising monomer for the synthesis of novel fluorinated PPV derivatives via dehydrohalogenation polymerization, such as the Gilch polymerization.

Experimental Protocol: Synthesis of a Fluorinated PPV Derivative via Gilch Polymerization (Representative Protocol)

This protocol is adapted from established Gilch polymerization procedures for similar bromomethylated benzene monomers and is presented as a representative method for the polymerization of this compound.[3][4]

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF.

-

Slowly add the potassium tert-butoxide solution to the stirred solution of this compound at 0 °C over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of a precipitate may be observed.

-

Quench the reaction by slowly adding methanol to the reaction mixture.

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.

Quantitative Data (Illustrative):

The following table presents illustrative data for the synthesis of a fluorinated PPV derivative. Actual yields and molecular weights will depend on the specific reaction conditions.

| Monomer | Polymerization Method | Yield (%) | Mn ( g/mol ) | PDI |

| This compound | Gilch Polymerization | 70-85 | 10,000-50,000 | 2.0-3.5 |

Table 2: Illustrative Data for the Synthesis of a Fluorinated PPV Derivative

Note: This data is illustrative and based on typical results for Gilch polymerization of related monomers. Experimental optimization is required to determine the precise outcomes for this compound.

Reaction Pathway: Gilch Polymerization

Caption: Gilch polymerization of this compound.

Emerging Research Area 2: Precursor for Novel Liquid Crystals

The unique electronic properties and rod-like molecular shape of derivatives of 1,4-disubstituted benzenes make them attractive candidates for the synthesis of liquid crystalline materials. The introduction of terminal difluoromethyl groups can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase, due to altered intermolecular interactions and molecular polarity. This compound can be envisioned as a core unit that can be further functionalized through nucleophilic substitution or cross-coupling reactions to generate novel liquid crystal molecules.

Experimental Protocol: Synthesis of a Bis(alkoxy) Substituted Derivative (Representative Protocol)

This protocol describes a hypothetical nucleophilic substitution reaction to introduce alkoxy chains onto the this compound core, a common strategy in liquid crystal synthesis.

Materials:

-

This compound

-

Sodium alkoxide (e.g., sodium ethoxide, sodium hexoxide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the sodium alkoxide (2.5 eq) to the solution in portions at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired bis(alkoxy) substituted product.

Quantitative Data (Illustrative):

The following table provides illustrative data for the synthesis of a bis(alkoxy) substituted derivative.

| Alkoxy Group | Reaction Type | Yield (%) | Purity (%) |

| Ethoxy | Nucleophilic Substitution | 60-75 | >98 |

| Hexoxy | Nucleophilic Substitution | 55-70 | >98 |

Table 3: Illustrative Data for the Synthesis of Bis(alkoxy) Derivatives

Note: This data is illustrative and based on typical yields for nucleophilic substitution reactions on similar benzylic halides. The reactivity of the bromodifluoromethyl group may differ, and optimization is necessary.

Logical Relationship: Functionalization for Liquid Crystals

Caption: Synthetic approach to liquid crystals from the core molecule.

Conclusion

This compound is an under-explored yet promising building block for the creation of advanced functional materials. Its potential in the synthesis of fluorinated conjugated polymers and novel liquid crystals highlights two significant emerging research avenues. The detailed, albeit representative, experimental protocols and illustrative data provided in this guide are intended to serve as a foundational resource for researchers venturing into the exploration of this compound's synthetic utility. Further investigation into the reactivity of the bromodifluoromethyl group and the properties of the resulting materials is warranted and expected to uncover even more exciting applications in materials science and beyond.

References

- 1. This compound | 651-12-7 [m.chemicalbook.com]

- 2. This compound, CasNo.651-12-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Comprehensive literature review on 1,4-Bis(bromodifluoromethyl)benzene.

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bromodifluoromethyl)benzene is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the preparation of fluorinated molecules. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and reactivity. Due to a lack of specific studies on its biological activity, this document focuses on the chemical aspects of the compound, providing a foundation for future research and development.

Chemical Properties and Data

This compound, with the CAS number 651-12-7, is a difunctionalized benzene derivative. The presence of the bromodifluoromethyl groups imparts unique reactivity to the molecule, making it a subject of interest in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 651-12-7 | [1][][3] |

| Molecular Formula | C₈H₄Br₂F₄ | [1][][3] |

| Molecular Weight | 335.92 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystals | Various Supplier Data |

| Purity | ≥95% | [4] |

Table 2: Spectroscopic Data Identifiers

| Data Type | Identifier/Reference |

| MDL Number | MFCD02270920 |

| EINECS Number | 811-555-0 |

Synthesis and Experimental Protocols

While a specific, detailed, and peer-reviewed experimental protocol for the synthesis of this compound is not widely published, a US patent describes a method for its preparation. The general strategy involves the bromination of a difluoromethylated precursor.

Patented Synthesis of this compound

A known method for the synthesis of this compound is outlined in US Patent 6,384,289 B2.[1] This process is a key step in the synthesis of per-α-fluoro[5][5]paracyclophane.

Experimental Protocol (Based on Patent Description):

This protocol is an interpretation of the general method described in the patent and may require optimization.

Materials:

-

1,4-Bis(difluoromethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

-

Anhydrous solvent (e.g., Carbon tetrachloride or a suitable alternative)

Procedure:

-

To a solution of 1,4-Bis(difluoromethyl)benzene in an anhydrous solvent, add N-Bromosuccinimide and a catalytic amount of a radical initiator.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

General Considerations for Synthesis of Aryl-CF₂Br Compounds

The synthesis of compounds containing a bromodifluoromethyl group attached to an aromatic ring often involves free-radical bromination of the corresponding difluoromethylarene. The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.[6][7][8]

Reactivity and Potential Applications

The chemical behavior of this compound is dictated by the two reactive bromodifluoromethyl groups. These benzylic positions are prone to nucleophilic substitution and radical reactions.

Nucleophilic Substitution

The bromine atoms can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. This makes this compound a potentially versatile building block for the synthesis of more complex molecules.

Reductive Coupling Reactions

A significant application of this compound is in the synthesis of octafluoro-[5][5]paracyclophane, as mentioned in US Patent 5,536,892 A.[9] This transformation typically involves a reductive coupling reaction where the bromine atoms are removed, and the resulting diradical or dianionic species dimerizes.

Applications in Drug Development

Currently, there is no specific information in the scientific literature detailing the application of this compound in drug development or its biological activity. However, the introduction of fluorine and fluorinated groups, such as the difluoromethyl group, is a common strategy in medicinal chemistry. The difluoromethyl group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, potentially improving metabolic stability, membrane permeability, and binding affinity of drug candidates.[10] The bromodifluoromethyl group serves as a handle to introduce the difluoromethyl moiety into a larger molecule.

Signaling Pathways and Experimental Workflows

As of the date of this document, there is no published research that links this compound to any specific biological signaling pathways or details its use in particular experimental workflows in a biological context.

Visualizations

Given the lack of information on signaling pathways, the following diagrams illustrate the chemical synthesis and potential reactivity of this compound.

Conclusion

This compound is a chemical intermediate with established utility in the synthesis of fluorinated paracyclophanes. While its physicochemical properties are partially documented, a comprehensive, publicly available dataset, including detailed spectroscopic and reactivity data, is lacking. The synthesis, primarily through free-radical bromination of its difluoromethyl precursor, is described in patent literature. The reactivity of the bromodifluoromethyl groups suggests its potential as a versatile building block in organic synthesis.

To date, there is no evidence in the scientific literature to support any specific application of this compound in drug development, nor has it been associated with any biological signaling pathways. This represents a significant knowledge gap and an opportunity for future research. Scientists and researchers are encouraged to investigate the biological properties of this compound and its derivatives to explore its potential in medicinal chemistry and other fields.

References

- 1. US6384289B2 - Process for production of 1,4-bis(difluoroalkyl)benzene derivative - Google Patents [patents.google.com]

- 3. This compound | 651-12-7 [m.chemicalbook.com]

- 4. Organic Halides | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. US5536892A - Processes for the preparation of octafluoro-[2,2]paracyclophane - Google Patents [patents.google.com]

- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 1,4-Bis(bromodifluoromethyl)benzene in Organic Synthesis: A Review of Potential Uses

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the potential applications of 1,4-Bis(bromodifluoromethyl)benzene in organic synthesis. It is important to note that while the structural features of this compound suggest several plausible synthetic utilities, detailed experimental protocols and extensive application data in the peer-reviewed literature are scarce. The information presented herein is a combination of data from patent literature and extrapolations based on the known reactivity of related chemical moieties.

Introduction

This compound is a halogenated aromatic compound featuring two bromodifluoromethyl (-CF2Br) groups at the para positions of a benzene ring. The presence of the difluoromethylene bridge and the reactive carbon-bromine bond suggests its potential as a precursor for fluorinated polymers and as a reagent in various organic transformations. The introduction of difluoromethyl groups is of significant interest in medicinal chemistry and materials science due to the unique electronic properties and metabolic stability they confer to molecules.

Primary Application: Monomer for Fluorinated Polymers

The most concrete potential application for this compound is as a monomer for the synthesis of fluorinated polymers, specifically those analogous to Parylene-F. This application is suggested by patent literature describing the derivation of per-α-fluoro[1][1]paracyclophane from this compound, which can then be used to produce fluorine-substituted Parylene resin (PA-F). These polymers are valued for their excellent thermal stability, chemical resistance, and water-repellency.

Proposed Polymerization Pathway

The synthesis of the fluorinated polymer would likely proceed through a multi-step process, starting with the formation of a[1][1]paracyclophane derivative followed by chemical vapor deposition (CVD) polymerization.

Caption: Proposed pathway for the synthesis of a fluorinated polymer from this compound.

General Experimental Protocol: Chemical Vapor Deposition (CVD) of Fluorinated Polymer

The following is a generalized protocol for the synthesis of a fluorinated polymer film from a[1][1]paracyclophane precursor derived from this compound. Note: This is a representative procedure and has not been specifically reported for the product derived from this compound.

Step 1: Synthesis of the[1][1]Paracyclophane Precursor

Step 2: Chemical Vapor Deposition (CVD) Polymerization

-

Sublimation: The solid[1][1]paracyclophane precursor is placed in a sublimation furnace and heated under vacuum (typically 100-150 °C).

-

Pyrolysis: The vaporized precursor is passed through a high-temperature pyrolysis furnace (typically 600-700 °C). This cleaves the cyclophane into a reactive diradical monomer.

-

Deposition and Polymerization: The gaseous diradical monomer enters a deposition chamber at ambient temperature. The monomer adsorbs onto the desired substrate and spontaneously polymerizes to form a thin, uniform, and pinhole-free polymer film.

| Parameter | Typical Value |

| Sublimation Temperature | 100 - 150 °C |

| Pyrolysis Temperature | 600 - 700 °C |

| Deposition Pressure | 10 - 100 mTorr |

| Deposition Rate | 0.5 - 5 Å/s |

| Resulting Polymer | Poly(p-xylylene) derivative |

Table 1: Representative parameters for Chemical Vapor Deposition (CVD) polymerization of parylene-type monomers.

Potential Applications in Organic Synthesis

While specific examples are lacking, the chemical structure of this compound suggests its potential utility in several types of organic reactions.

Precursor to Difluoromethylated Building Blocks

The bromodifluoromethyl group can potentially be a source of a difluoromethyl radical or a difluorocarbene, or be converted into other functional groups.

a) Radical Difluoromethylation:

Under radical conditions (e.g., using a radical initiator or photoredox catalysis), the C-Br bond could cleave to generate a difluoromethyl radical. This could then be used to introduce the difluoromethyl group onto other molecules.

Caption: Hypothetical radical difluoromethylation using this compound.

b) Generation of Difluorocarbene:

Treatment with a suitable reagent could potentially lead to the elimination of Br- and the formation of a difluorocarbene intermediate. However, this is less common from bromodifluoromethyl arenes compared to other precursors.

c) Conversion to Organometallic Reagents:

The C-Br bond could potentially undergo metal-halogen exchange (e.g., with organolithium or Grignard reagents) to form an organometallic species. This would be a powerful intermediate for forming new carbon-carbon bonds.

Cross-Coupling Reactions

The C-Br bonds in this compound could potentially participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This would allow for the introduction of various substituents at the benzylic positions.

Note: This is a generalized procedure and has not been reported for this compound. The reactivity of the C(sp3)-Br bond in this specific substrate for such couplings is not documented.

-

To a degassed solution of this compound (1.0 equiv) and a terminal alkyne (2.2 equiv) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent.

-